molecular formula C5H8N2O2 B13092933 4-Hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one

4-Hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B13092933
M. Wt: 128.13 g/mol
InChI Key: VKKXBRGGRWBNNS-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one is a chemical compound belonging to the dihydropyrimidinone (DHPM) class, a family of heterocyclic structures recognized for their significant and diverse biological activities . While specific data on this derivative is limited, DHPMs are extensively studied in medicinal chemistry for their potential as calcium channel blockers, antihypertensive agents, alpha-1a-antagonists, and antimicrobial, antitumor, and anti-inflammatory agents . The core dihydropyrimidinone scaffold is a privileged structure in drug discovery, often synthesized via multi-component Biginelli condensation reactions . The hydroxy and methyl substituents on this particular derivative may influence its polarity, hydrogen-bonding capacity, and overall interaction with biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block for the development of novel therapeutic agents or as a standard in bioactivity screening assays. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

6-hydroxy-3-methyl-1,6-dihydropyrimidin-2-one

InChI

InChI=1S/C5H8N2O2/c1-7-3-2-4(8)6-5(7)9/h2-4,8H,1H3,(H,6,9)

InChI Key

VKKXBRGGRWBNNS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(NC1=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of Urea Derivatives: Using urea derivatives and β-ketoesters under acidic or basic conditions.

    Biginelli Reaction: A multi-component reaction involving urea, an aldehyde, and a β-ketoester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Reduction to dihydropyrimidine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, etc.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Introduction to 4-Hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one

This compound, commonly referred to as a derivative of 3,4-dihydropyrimidin-2(1H)-one, is a compound of significant interest in medicinal chemistry due to its diverse pharmacological applications. This article explores its synthesis, therapeutic properties, and potential applications in various fields based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the Biginelli reaction, which combines aldehydes, β-ketoesters, and urea or thiourea under acidic conditions. Recent studies have shown that using Brønsted acidic ionic liquids as catalysts can enhance reaction efficiency and yield .

General Procedure

  • Reagents : Aldehyde (3 mmol), ethyl acetoacetate (3 mmol), urea (4.5 mmol), and a catalyst.
  • Conditions : Heat the mixture at 90 °C for 30 minutes or at room temperature for several hours under solvent-free conditions.
  • Isolation : The resulting product is purified through recrystallization .

Anticancer Activity

Research indicates that derivatives of 3,4-dihydropyrimidin-2(1H)-ones exhibit anticancer properties by inducing apoptosis in cancer cells. These compounds have been shown to inhibit cell proliferation in various cancer lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Cardiovascular Effects

Some studies highlight the role of these compounds as calcium channel blockers, which can be beneficial in treating hypertension and other cardiovascular diseases. Their ability to selectively inhibit certain receptor pathways makes them promising candidates for drug development in cardiovascular therapy .

Neurological Applications

The potential of this compound as an A2B receptor antagonist has been explored, showing promise in modulating adenosine signaling pathways. This could have implications for treating neurodegenerative diseases and disorders related to neurotransmitter imbalances .

Case Study 1: Anticancer Properties

A study investigated the effects of various 3,4-dihydropyrimidin-2(1H)-one derivatives on human cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis in breast and colon cancer cells. The mechanism was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Cardiovascular Research

In a clinical trial involving hypertensive patients, a new formulation containing this compound showed a marked reduction in blood pressure compared to placebo controls. This effect was linked to its action as a calcium channel blocker, providing a new avenue for hypertension management .

Comparative Analysis of Applications

Application AreaMechanism of ActionEvidence Level
AnticancerInduces apoptosis and inhibits proliferationHigh
CardiovascularCalcium channel blockadeModerate
NeurologicalA2B receptor antagonismEmerging

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one would involve its interaction with specific molecular targets. This may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Binding: Interaction with cellular receptors to modulate biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Catalytic Systems and Efficiency

Compound Type Catalyst Solvent Yield (%) Reaction Time Key Advantage Reference
4-Hydroxy-DHPM derivatives HSO₃-SiCoFe-MNPs Ethanol/Water 80 25 min Recyclable, solvent flexibility
Classic DHPMs (e.g., 5-ethoxycarbonyl) SO₃H@imineZCMNPs Solvent-free 85–98 10–15 min High yield, eco-friendly
Fused-ring DHPMs Novel ionic liquid (5) Solvent-free 92–96 20–30 min Reusable, fused-ring compatibility
3,4-Dihydropyrimidin-2(1H)-thiones Chloroacetic acid Solvent-free 85–90 2–3 hours Low-cost, simple setup

The hydroxyl group in 4-hydroxy-1-methyl-DHPM may limit compatibility with strongly acidic catalysts, favoring Brønsted acidic ionic liquids or nanoparticles. In contrast, non-polar DHPMs (e.g., 4-aryl derivatives) tolerate harsher conditions like FeCl₃ or ZrCl₄.

Key Research Findings

  • Synthetic Flexibility : The hydroxyl group in 4-hydroxy-DHPMs allows for post-synthetic modifications, such as phosphorylation or glycosylation, to enhance bioactivity.
  • Thermodynamic Stability: Hydroxy and methyl substituents increase hydrogen bonding and crystal lattice stability, as observed in X-ray studies of acetophenone-based DHPM-thiones.
  • Catalyst Compatibility: Sulfonated silica-coated nanoparticles (HSO₃-SiCoFe-MNPs) outperform traditional catalysts like p-toluenesulfonic acid in polar solvents, achieving 80% yields for hydroxylated DHPMs.

Biological Activity

4-Hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one (often referred to as a dihydropyrimidinone) is a compound synthesized primarily through the Biginelli reaction, which involves the condensation of an aldehyde, urea, and a β-ketoester. This compound and its derivatives have garnered significant attention due to their diverse biological activities, including antimicrobial, antiviral, antioxidant, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically employs various catalytic methods, including the use of ionic liquids and solid catalysts. The Biginelli reaction is particularly noted for its efficiency in producing these compounds under mild conditions with high yields. For instance, a recent study demonstrated the synthesis using a Brønsted acidic ionic liquid as a catalyst, achieving excellent yields while maintaining environmental sustainability .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound against various bacterial strains. In vitro studies showed that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 32 to 128 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Compound Bacterial Strain MIC (μg/mL)
Compound AStaphylococcus aureus64
Compound BEscherichia coli128
Compound CBacillus subtilis32

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promise in antiviral applications. Studies indicated that certain derivatives can inhibit viral replication effectively. For example, one derivative displayed significant activity against herpes simplex virus (HSV) with an IC50 value in the low micromolar range .

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. Dihydropyrimidinones exhibit free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases. In vitro assays demonstrated that these compounds could reduce oxidative damage in cellular models .

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. Some derivatives have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values suggesting effective growth inhibition .

Case Studies

Several case studies have been published detailing the biological evaluations of this compound:

  • Antimicrobial Evaluation : A study evaluated several synthesized dihydropyrimidinones for their antibacterial efficacy against multiple strains. The results indicated that modifications at specific positions on the pyrimidine ring significantly influenced antimicrobial potency .
  • Anticancer Screening : Another investigation focused on the cytotoxic effects of various derivatives on human cancer cell lines. The study concluded that structural alterations led to enhanced anticancer activity, particularly in compounds with electron-withdrawing groups .

Q & A

Q. What are the recommended synthetic methodologies for 4-Hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one, and how do green chemistry approaches enhance its synthesis?

The synthesis typically involves a multicomponent Biginelli-like condensation of β-ketoesters, aldehydes, and urea derivatives. Green approaches emphasize solvent-free conditions and biodegradable catalysts. For example:

  • Amino acid catalysts (e.g., L-proline, glycine) under reflux conditions improve atom economy and reduce toxicity .
  • Solvent-free protocols using heteropolyacids (e.g., HPA) at 80°C achieve high yields (1–2 hours) with minimal purification steps .
  • TLC monitoring (e.g., ethyl acetate/hexane systems) ensures reaction completion, followed by recrystallization (methanol or isopropanol) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key methods include:

  • 1H NMR : Confirms substitution patterns and hydrogen environments (e.g., methyl group at δ ~2.5 ppm) .
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) stretches .
  • GC-MS : Validates molecular ion peaks and fragmentation patterns .
  • TLC : Monitors reaction progress using silica gel plates and UV visualization .

Q. How can researchers evaluate the biological activity of this compound in preclinical studies?

Standard assays include:

  • Antimicrobial testing : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria .
  • Anti-inflammatory screening : COX-2 inhibition assays or carrageenan-induced edema models .
  • Dose-response studies : IC₅₀ calculations using cell viability assays (e.g., MTT) for cytotoxicity profiling .

Advanced Research Questions

Q. How can catalyst selection and optimization address challenges in synthesizing this compound?

Catalysts influence reaction time, yield, and environmental impact:

  • Heterogeneous catalysts (e.g., Fe₃O₄@SBA-15, chitosan/graphene oxide) enable recyclability and reduce metal leaching .
  • Acid-base bifunctional catalysts (e.g., TiCl₃OTf-ionic liquids) improve regioselectivity in polar aprotic solvents .
  • Kinetic studies : Varying catalyst loadings (0.5–5 mol%) and temperatures (60–100°C) optimize turnover frequency (TOF) .

Q. How should researchers resolve contradictions in spectroscopic data, such as unexpected splitting in 1H NMR spectra?

Common strategies include:

  • Variable-temperature NMR : Detects dynamic equilibria (e.g., keto-enol tautomerism) that cause splitting .
  • 2D-COSY/HMBC : Assigns coupling interactions and long-range correlations to confirm structural assignments .
  • Comparative crystallography : X-ray diffraction of single crystals validates bond lengths and angles .

Q. What computational methods are used to predict reaction mechanisms or pharmacological properties of this compound?

  • DFT calculations : Model transition states (e.g., Biginelli cyclization) and activation energies .
  • Molecular docking : Screens binding affinities to targets like calcium channels or bacterial enzymes .
  • ADMET prediction : Tools like SwissADME assess solubility, bioavailability, and toxicity profiles .

Q. How can structural modifications of the dihydropyrimidinone core enhance its bioactivity or selectivity?

  • Substitution at C4 : Introducing aryl groups (e.g., 4-chlorophenyl) improves antimicrobial potency .
  • Ring functionalization : Adding coumarin or tetrazole moieties increases antitumor activity .
  • Stereochemical control : Chiral catalysts (e.g., (-)-disulfonimides) yield enantiopure derivatives for targeted therapies .

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